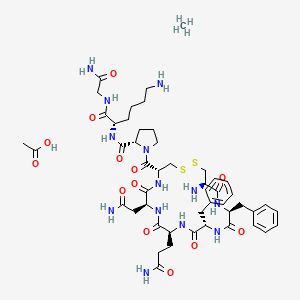
PLV-2 (acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Felypressin acetate is synthesized by replacing the tyrosine at position 2 of vasopressin with phenylalanine and the arginine at position 8 with lysine. This modification results in a compound with selective vasoconstrictive and hemostatic effects .
Industrial Production Methods
The industrial production of felypressin acetate involves peptide synthesis techniques. The process typically includes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified .
Análisis De Reacciones Químicas
Types of Reactions
Felypressin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, leading to the formation of disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired.
Major Products Formed
Oxidation: Disulfide bonds between cysteine residues.
Reduction: Free thiol groups.
Substitution: Modified peptide chains with different side groups.
Aplicaciones Científicas De Investigación
Felypressin acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its effects on vasopressin receptors and blood vessel constriction.
Medicine: Widely used in dental procedures to reduce bleeding and as a potential therapeutic agent for controlling blood pressure.
Industry: Employed in the production of vasoconstrictive agents and other peptide-based drugs
Mecanismo De Acción
Felypressin acetate exerts its effects by binding to vasopressin 1 receptors on the smooth muscle cells of blood vessels. This binding triggers a cascade of intracellular events leading to the contraction of these muscle cells, resulting in vasoconstriction. The primary molecular targets are the vasopressin 1 receptors, and the pathway involves the activation of phospholipase C, which increases intracellular calcium levels .
Comparación Con Compuestos Similares
Similar Compounds
Desmopressin acetate: Another vasopressin analog used primarily for its antidiuretic effects.
Uniqueness of Felypressin Acetate
Felypressin acetate is unique due to its selective vasoconstrictive properties without significant antidiuretic effects. This makes it particularly useful in dental procedures where localized vasoconstriction is desired without systemic effects .
Propiedades
Fórmula molecular |
C49H73N13O13S2 |
|---|---|
Peso molecular |
1116.3 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane |
InChI |
InChI=1S/C46H65N13O11S2.C2H4O2.CH4/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34;1-2(3)4;/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68);1H3,(H,3,4);1H4/t28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1 |
Clave InChI |
DBJPXWBJHWBJRC-TXYMBHOISA-N |
SMILES isomérico |
C.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |
SMILES canónico |
C.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


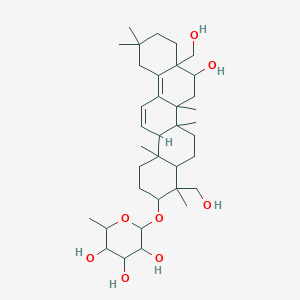
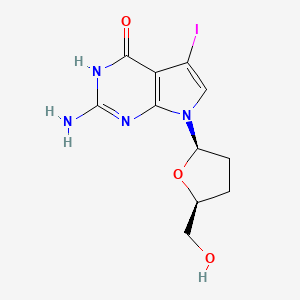
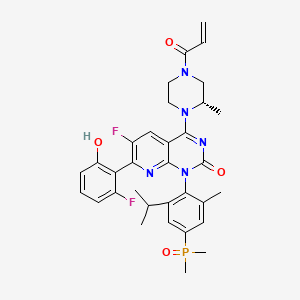
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
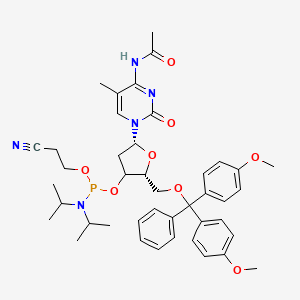
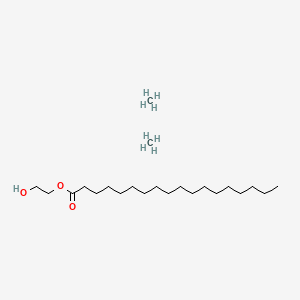
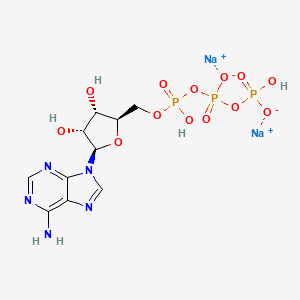
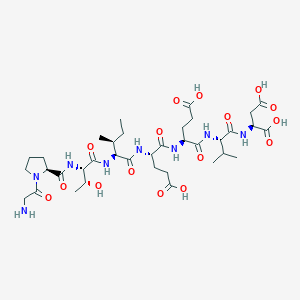
![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)
![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)

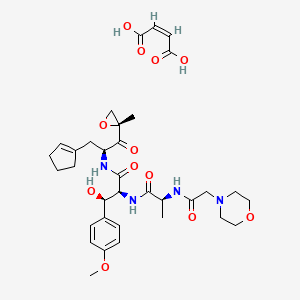
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)
